Nitro blue diformazan

Vue d'ensemble

Description

Nitro blue diformazan is a multifunctional dye widely used in biological and chemical research. It is formed by the reduction of nitro blue tetrazolium, a compound that reacts with reactive oxygen species to produce a dark blue formazan precipitate. This property makes this compound an essential tool for detecting and quantifying intracellular reactive oxygen species.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nitro blue diformazan is synthesized through the reduction of nitro blue tetrazolium. The reaction typically involves the use of reducing agents such as folic acid, N-(4-aminobenzoyl) glutamic acid, or other amino acids. The reduction process is facilitated by the presence of carboxylic acid in the alpha position, which acts as the electron donor. The reaction can be accelerated by using N-ethyl-N’-(3-dimethylaminopropyl) carbodiimide, which promotes the reduction of both tetrazolium rings .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled reduction of nitro blue tetrazolium using appropriate reducing agents under optimized conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Nitro blue diformazan primarily undergoes reduction reactions. The reduction of nitro blue tetrazolium to this compound is a well-studied process, often used to detect superoxide anion radicals. The reaction involves the transfer of electrons from the reducing agent to the nitro blue tetrazolium, resulting in the formation of the blue formazan product .

Common Reagents and Conditions:

Reducing Agents: Folic acid, N-(4-aminobenzoyl) glutamic acid, amino acids.

Reaction Conditions: The reaction is typically carried out in an alkaline medium to facilitate the reduction process.

Major Products: The primary product of the reduction reaction is this compound, which is characterized by its dark blue color.

Applications De Recherche Scientifique

Biological Applications

- Detection of Reactive Oxygen Species : NBD is extensively used to visualize and quantify ROS in cells and tissues. It serves as a histochemical marker for oxidative stress, allowing researchers to study cellular responses to various stimuli.

- Neutrophil Function Studies : In a study involving human neutrophils, NBD was used to demonstrate the production of superoxide anions during phagocytosis. The formation of diformazan was localized at the neutrophil-particle interface, providing insights into the oxidative burst mechanism during immune responses .

Medical Diagnostics

- Oxidative Stress Assessment : NBD is employed in diagnostic assays to measure oxidative stress levels in biological samples, aiding in the diagnosis of conditions such as cardiovascular diseases and diabetes.

- Histochemistry : It is used as a histochemical marker for nitric oxide synthase (NOS) activity, where NADPH diaphorase catalyzes the reduction of NBT to diformazan, indicating the presence of nitric oxide in tissues .

Industrial Applications

- Textile Industry : Nitro blue diformazan is utilized as a dye in textile applications due to its vibrant color and stability.

- Solar Cell Development : The compound has potential applications in the development of dye-sensitized solar cells (DSSCs), contributing to advancements in renewable energy technologies.

Study on Neutrophil Activation

A study investigated the role of NBD in visualizing superoxide production from neutrophils stimulated by opsonized zymosan or calcium ionophore A23187. The results indicated that NBD effectively localized oxidative products at specific sites within the cells, revealing insights into immune cell behavior during pathogen response .

Radiation Dosimetry

Research has explored the use of NBT as a gel dosimeter for radiation applications. The coloration changes induced by radiation exposure were monitored using NBD, demonstrating its utility in dosimetry for low-dose radiation measurements .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biological Research | Detection of ROS | Effective visualization and quantification |

| Medical Diagnostics | Oxidative stress assessment | Correlation with disease states |

| Industrial Applications | Dyeing textiles | Stable color properties |

| Renewable Energy | Dye-sensitized solar cells | Enhanced efficiency in energy conversion |

Mécanisme D'action

The mechanism of action of nitro blue diformazan involves its formation through the reduction of nitro blue tetrazolium. The reduction process is facilitated by the presence of reactive oxygen species, which act as electron donors. The resulting formazan product is insoluble and precipitates out, allowing for easy visualization and quantification. The molecular targets involved in this process include various oxidoreductases and antioxidant enzymes that participate in the reduction of nitro blue tetrazolium .

Comparaison Avec Des Composés Similaires

Nitro blue tetrazolium: The precursor to nitro blue diformazan, used in similar applications for detecting reactive oxygen species.

Tetrazolium salts: A class of compounds that undergo reduction to form colored formazan products, used in various biological assays.

Uniqueness: this compound is unique due to its specific application in detecting superoxide anion radicals and its ability to form a distinct dark blue precipitate, making it highly valuable in both research and industrial applications .

Activité Biologique

Nitro blue diformazan (NBD) is a colored compound produced from the reduction of nitro blue tetrazolium (NBT), widely utilized in biological research to detect superoxide radicals and assess cellular oxidative stress. This article explores the biological activity of NBD, its mechanisms of action, and its applications in various studies.

Nitro blue tetrazolium is a yellow, water-soluble dye that, upon reduction, forms the insoluble blue diformazan precipitate. The reduction process typically occurs in the presence of reducing agents such as NADPH or superoxide anions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 298.23 g/mol |

| Color | Yellow (NBT), Blue (NBD) |

| Solubility | Soluble in water |

Biological Applications

Detection of Superoxide Radicals

NBD serves as a histochemical marker for superoxide production in various cell types. It is particularly useful in studies involving neutrophils, where it helps visualize the generation of reactive oxygen species (ROS) during phagocytosis. For instance, a study demonstrated that human neutrophils incubated with NBT produced diformazan deposits at the interface of phagosomes, indicating localized superoxide generation during immune responses .

Cell Viability and Proliferation Assays

NBD is employed in assays to evaluate cell viability and proliferation. The reduction of NBT to NBD correlates with metabolic activity, allowing researchers to assess the health and proliferation rates of different cell types under various conditions. A notable case study involved the differentiation of K562 cells, where bufalin treatment led to an increase in this compound positive cells, indicating enhanced cellular activity .

Case Studies

-

Neutrophil Activation

A study investigated the production of free radicals in neutrophils stimulated by opsonized zymosan and calcium ionophore A23187. The results showed that both stimuli led to significant diformazan formation, confirming the role of superoxide in neutrophil activation and function . -

Cancer Research

In cancer biology, NBD has been utilized to study oxidative stress in tumor cells. Research indicated that increased levels of ROS, measured by NBD formation, were associated with tumor progression and metastasis. This highlights the potential of NBD as a biomarker for oxidative stress in cancer diagnostics.

Research Findings

Recent investigations into the biochemical pathways involving NBD have revealed several insights:

- Role in Nitric Oxide Synthase Activity : Studies suggest that NADPH diaphorase activity, often linked to nitric oxide synthase (NOS), can promote the reduction of NBT to diformazan in tissues treated with aldehydes. This process is modulated by S-nitrosothiols which facilitate electron transfer during reduction .

- Oxidative Stress Measurement : The formation of diformazan has been correlated with oxidative stress levels in various experimental models, providing a quantitative measure for assessing cellular damage due to ROS .

Propriétés

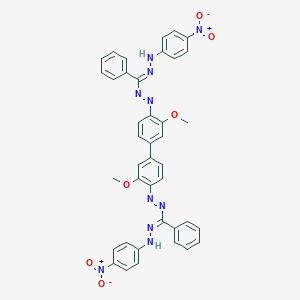

IUPAC Name |

N-[2-methoxy-4-[3-methoxy-4-[[(E)-N-(4-nitroanilino)-C-phenylcarbonimidoyl]diazenyl]phenyl]phenyl]imino-N'-(4-nitroanilino)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H32N10O6/c1-55-37-25-29(13-23-35(37)43-47-39(27-9-5-3-6-10-27)45-41-31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)44-48-40(28-11-7-4-8-12-28)46-42-32-17-21-34(22-18-32)50(53)54/h3-26,41-42H,1-2H3/b45-39+,46-40+,47-43?,48-44? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKRPSVRVUKAJC-SAORWRKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC(=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OC)N=NC(=NNC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=N/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=CC=C4)OC)N=N/C(=N/NC5=CC=C(C=C5)[N+](=O)[O-])/C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H32N10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16325-01-2 | |

| Record name | Nitroblue formazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (NE,E)-N-({3,3'-dimethoxy-4'-[(E)-{[(1E)-[2-(4-nitrophenyl)hydrazin-1-ylidene](phenyl)methyl]imino}amino]-[1,1'-biphenyl]-4-yl}imino)-N'-[(4-nitrophenyl)amino]benzenecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.